molecular formula C6H4F3NO B069258 2-Amino-3,4,6-trifluorophenol CAS No. 182500-30-7

2-Amino-3,4,6-trifluorophenol

Cat. No. B069258
M. Wt: 163.1 g/mol
InChI Key: NNJHZWICFMKUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,4,6-trifluorophenol, also known as 2-Amino-3,4,6-trifluorophenol or ATPF, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of phenol and contains three fluorine atoms attached to the phenol ring. Its chemical formula is C6H4F3NO, and it has a molecular weight of 183.1 g/mol.

Mechanism Of Action

The mechanism of action of 2-Amino-3,4,6-trifluorophenol,6-trifluorophenol is not fully understood. However, it is believed that the compound interacts with various enzymes and proteins in the body, leading to changes in their activity and function. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.

Biochemical And Physiological Effects

2-Amino-3,4,6-trifluorophenol,6-trifluorophenol has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have an antioxidant effect, protecting cells from oxidative stress. In addition, it has been shown to have an anti-inflammatory effect, reducing inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Amino-3,4,6-trifluorophenol,6-trifluorophenol in lab experiments is its unique properties. It can be easily synthesized and has a high purity level, making it suitable for various applications. However, one of the limitations is its potential toxicity. It is important to handle the compound with care and follow proper safety protocols.

Future Directions

There are several future directions for the use of 2-Amino-3,4,6-trifluorophenol,6-trifluorophenol in scientific research. One direction is the development of new compounds and materials based on ATPF. Another direction is the investigation of its potential therapeutic applications in the treatment of various diseases such as cancer and Alzheimer's disease. In addition, more research is needed to understand its mechanism of action and its effects on various enzymes and proteins in the body.
In conclusion, 2-Amino-3,4,6-trifluorophenol,6-trifluorophenol is a unique compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and benefits in the field of science.

Synthesis Methods

The synthesis of 2-Amino-3,4,6-trifluorophenol,6-trifluorophenol can be achieved through several methods. One of the most common methods is the reaction of 2,4,6-trifluorophenol with ammonia in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through various techniques such as recrystallization and chromatography.

Scientific Research Applications

2-Amino-3,4,6-trifluorophenol,6-trifluorophenol has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a fluorescent probe in biochemical assays and as a ligand in metal-catalyzed reactions.

properties

CAS RN

182500-30-7

Product Name

2-Amino-3,4,6-trifluorophenol

Molecular Formula

C6H4F3NO

Molecular Weight

163.1 g/mol

IUPAC Name

2-amino-3,4,6-trifluorophenol

InChI

InChI=1S/C6H4F3NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2

InChI Key

NNJHZWICFMKUOE-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)N)O)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)O)F

synonyms

Phenol, 2-amino-3,4,6-trifluoro- (9CI)

Origin of Product

United States

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